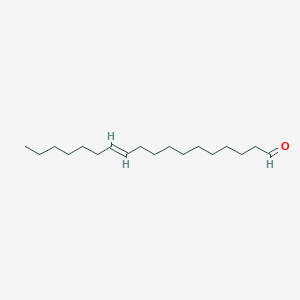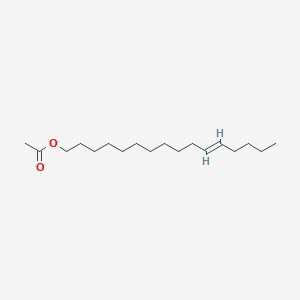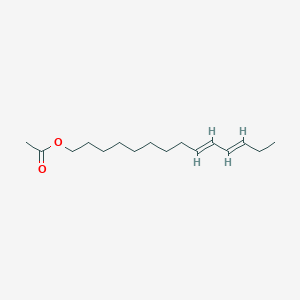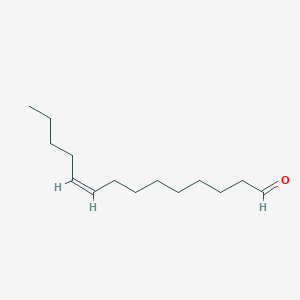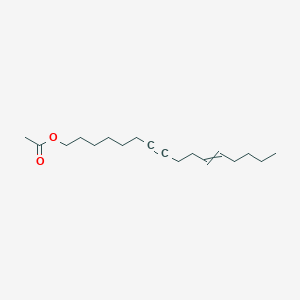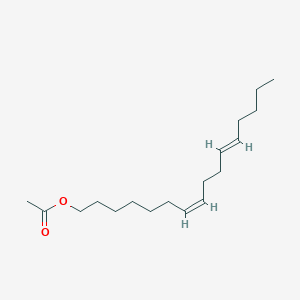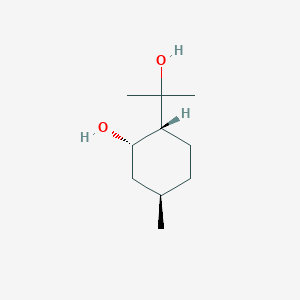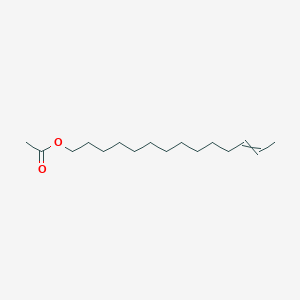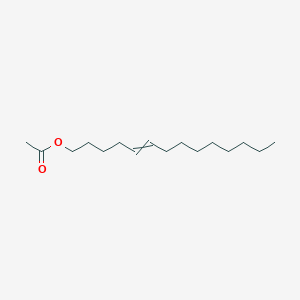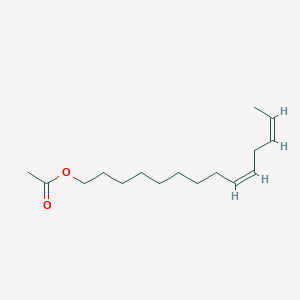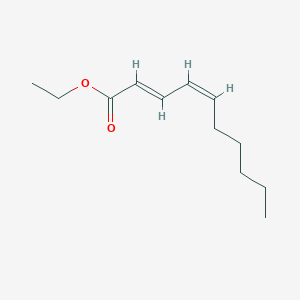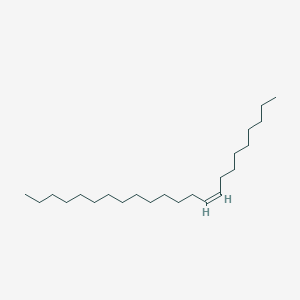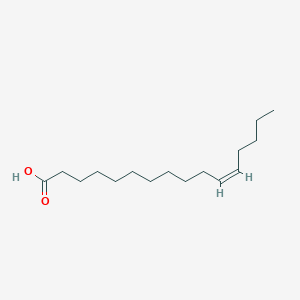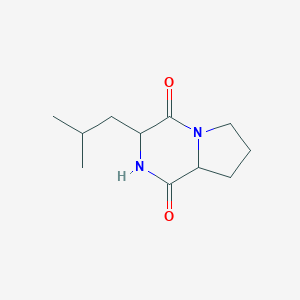
环丙基-亮氨酸二肽
描述
L, L-Cyclo(leucylprolyl), also known as cyclo(leu-pro) or gancidin W, belongs to the class of organic compounds known as alpha amino acids and derivatives. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof. L, L-Cyclo(leucylprolyl) exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). L, L-Cyclo(leucylprolyl) has been primarily detected in blood. Within the cell, L, L-cyclo(leucylprolyl) is primarily located in the cytoplasm. Outside of the human body, L, L-cyclo(leucylprolyl) can be found in alcoholic beverages. This makes L, L-cyclo(leucylprolyl) a potential biomarker for the consumption of this food product.
科学研究应用
杀线虫活性
环丙基-亮氨酸二肽已在枯草芽孢杆菌培养物中被发现,并被证实具有杀线虫活性 . 它能有效抑制卵孵化,并导致二龄幼虫死亡 .
抗氧化活性
3-异丁基六氢吡咯并[1,2-a]吡嗪-1,4-二酮表现出强抗氧化活性,可作为预防自由基相关疾病的有效剂 .
抗癌潜力
吡咯并[1,2-a]吡嗪-1,4-二酮,六氢 3-(2-甲基丙基) (PPDHMP) 在体外对肺癌 (A549) 和宫颈癌 (HeLa) 细胞表现出抗癌潜力 .
抗生素剂
吡咯并[1,2-a]吡嗪-1,4-二酮,六氢是一种从海洋细菌,金黄色葡萄球菌中分离得到的抗生素剂。 菌株 MB30 .
抗真菌活性
来自棒状乳杆菌 BCH-4 的环(L-亮氨酸-L-脯氨酸) 抑制黄曲霉的增殖 . 它与某些蛋白质具有强相互作用,导致对黄曲霉的生长抑制效果显著。 黄曲霉 .
抗毒力功效
来自海洋枯草芽孢杆菌的环(L-亮氨酸-L-脯氨酸) 减轻单核细胞增生李斯特菌的生物膜形成和毒力 .
神经保护作用
环(L-脯氨酸-L-苯丙氨酸) 在 Ac2F 大鼠肝细胞和 SH-SY5Y 人神经母细胞瘤细胞中激活 PPAR-γ . 这种部分 PPAR-γ 激动剂的神经保护作用已通过在 SH-SY5Y 细胞中的各种分析进行检验
作用机制
Target of Action
Cyclo(Pro-Leu) has been found to exhibit significant inhibitory activity against the α-glucosidase enzyme . This enzyme plays a crucial role in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia, a key aspect of diabetes control .
Mode of Action
The compound interacts with its target, the α-glucosidase enzyme, inhibiting its activity . This inhibition can lead to a reduction in the breakdown of complex carbohydrates into glucose, thereby controlling postprandial blood glucose levels . Furthermore, Cyclo(Pro-Leu) has been found to have cytotoxic activity against various cell lines, indicating its potential use in cancer research .
Biochemical Pathways
The primary biochemical pathway affected by Cyclo(Pro-Leu) is the carbohydrate digestion pathway, specifically the breakdown of complex carbohydrates into glucose . By inhibiting α-glucosidase, Cyclo(Pro-Leu) can potentially disrupt this pathway, leading to a reduction in postprandial blood glucose levels .
Pharmacokinetics
These properties can enhance their bioavailability and therapeutic potential .
Result of Action
The inhibition of α-glucosidase by Cyclo(Pro-Leu) can lead to a significant reduction in postprandial blood glucose levels . This makes it a potential candidate for the management of diabetes . Additionally, its cytotoxic activity against various cell lines suggests potential applications in cancer research .
Action Environment
The action of Cyclo(Pro-Leu) can be influenced by various environmental factors. For instance, the compound’s antifungal activity was found to be regulated by diketopiperazines
属性
IUPAC Name |
3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-7(2)6-8-11(15)13-5-3-4-9(13)10(14)12-8/h7-9H,3-6H2,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJNCZMRZAUNQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N2CCCC2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80951384 | |
| Record name | 1-Hydroxy-3-(2-methylpropyl)-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80951384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2873-36-1, 5654-86-4 | |
| Record name | Gancidin W | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002873361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005654864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hydroxy-3-(2-methylpropyl)-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80951384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Cyclo(Pro-Leu)?
A1: Cyclo(Pro-Leu) has a molecular formula of C11H18N2O2 and a molecular weight of 210.27 g/mol. [, , ] []: https://www.semanticscholar.org/paper/0ea54b33e7d98008c38e62c9d34967ca53b695b []: https://www.semanticscholar.org/paper/824394fef8c4ae3f624cb697430b4aae179ed181 []: https://www.semanticscholar.org/paper/6c7833df89894c92349dad2d36ce414568b76cb7
Q2: How is Cyclo(Pro-Leu) structurally characterized?
A2: Cyclo(Pro-Leu)'s structure is determined using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [, , , ] []: https://www.semanticscholar.org/paper/0eeef5acb3bfca074f055751fd6a585bf6cb09c8 []: https://www.semanticscholar.org/paper/a81dd4cad7c20b60074ddab843de6fafa1976154 []: https://www.semanticscholar.org/paper/d4932033f9f8a015768b8836663241612e7ef8c8 []: https://www.semanticscholar.org/paper/7110d5f1b34cf3e7193ac8f9a91dcb174a6658ea
Q3: What spectroscopic data is available for Cyclo(Pro-Leu)?
A3: NMR data, including 1H-NMR and 13C-NMR, provides information about the hydrogen and carbon environments within the molecule, respectively. Mass spectrometry data, particularly high-resolution mass spectrometry (HRMS), confirms the molecular weight and provides insights into the fragmentation pattern of the compound. [, , , ] []: https://www.semanticscholar.org/paper/dae4452ebe16c93c565a8374c1640c39b2ffa35e []: https://www.semanticscholar.org/paper/08531d601649e2da978a4e49e5b49c16420e214e []: https://www.semanticscholar.org/paper/726d90e1a80bd17cf5db13f06e4c80915ad2d408 []: https://www.semanticscholar.org/paper/73f4bb1b1ff4a99c0b5ce7ca9a0214a5a929bde8
Q4: What are the known biological activities of Cyclo(Pro-Leu)?
A4: Cyclo(Pro-Leu) has been reported to exhibit several biological activities, including antimicrobial, antitumor, and quorum sensing inhibition. [, , , ] []: https://www.semanticscholar.org/paper/0eeef5acb3bfca074f055751fd6a585bf6cb09c8 []: https://www.semanticscholar.org/paper/af2e0ca434c82c72d6c798d120e56b9c42a21e18 []: https://www.semanticscholar.org/paper/c01881cee0f6e63fa823ee1a8fa65ee6e26f8a96 []: https://www.semanticscholar.org/paper/d6327e3aeed84b6e3c0ab12f19e16eebe546ca41
Q5: How does Cyclo(Pro-Leu) act as a quorum sensing inhibitor?
A5: Research suggests that Cyclo(Pro-Leu) can interfere with the communication system used by bacteria, known as quorum sensing, potentially disrupting their ability to form biofilms and regulate virulence factors. [, , ] []: https://www.semanticscholar.org/paper/0bdd792a03b23eabc8f38ab6f76f9264e8f982b9 []: https://www.semanticscholar.org/paper/c3d7a5eddb3a6bdf43ced074a220ec7a82aa2f03 []: https://www.semanticscholar.org/paper/74f66890aafb3bf7943347e14dcf99587a77f005
Q6: What are the potential applications of Cyclo(Pro-Leu)?
A6: Due to its diverse biological activities, Cyclo(Pro-Leu) is being investigated for potential applications in medicine and agriculture. This includes the development of new antimicrobial agents, anticancer drugs, and biocontrol agents against plant pathogens. [, , ] []: https://www.semanticscholar.org/paper/af2e0ca434c82c72d6c798d120e56b9c42a21e18 []: https://www.semanticscholar.org/paper/c01881cee0f6e63fa823ee1a8fa65ee6e26f8a96 []: https://www.semanticscholar.org/paper/7653e7212d891b7631df19ef5774e8746ff83f34
Q7: What is the role of Cyclo(Pro-Leu) in fungal interactions?
A7: Cyclo(Pro-Leu) has been identified in various fungi, including plant pathogens. Its role in these organisms is still under investigation, but it is thought to play a role in communication, competition, and potentially pathogenicity. [, ] []: https://www.semanticscholar.org/paper/85785c25a9695374865d33f2118a505133295c53 []: https://www.semanticscholar.org/paper/bdd8c9e9289f5d448529fd2f6c01535f5c8395fb
Q8: Where is Cyclo(Pro-Leu) naturally found?
A8: Cyclo(Pro-Leu) has been isolated from a wide range of sources, including bacteria, fungi, marine sponges, and fermented foods like yoghurt and sherry wines. [, , , , , ] []: https://www.semanticscholar.org/paper/3f9ce5a1ee70c0b76494749ac01b9ec7306d64f4 []: https://www.semanticscholar.org/paper/5816b16c1fdc80a7e37a052eddfe2baf0c0c4341 []: https://www.semanticscholar.org/paper/824394fef8c4ae3f624cb697430b4aae179ed181 []: https://www.semanticscholar.org/paper/a9d310e9880c654e1a0dd2caf95dcb4dc66b97d1 []: https://www.semanticscholar.org/paper/71fd1094e6853abff1496948457c4d160e131a38 []: https://www.semanticscholar.org/paper/7110d5f1b34cf3e7193ac8f9a91dcb174a6658ea
Q9: Can Cyclo(Pro-Leu) be chemically synthesized?
A9: Yes, Cyclo(Pro-Leu) can be chemically synthesized using various methods, including solid-phase peptide synthesis and solution-phase cyclization reactions. [, ] []: https://www.semanticscholar.org/paper/0ea54b33e7d98008c38e62c9d34967ca53b695b []: https://www.semanticscholar.org/paper/62250e9ffdbc5e6d28092389c1381df3be8803e6
Q10: What are the current research interests regarding Cyclo(Pro-Leu)?
A11: Ongoing research on Cyclo(Pro-Leu) focuses on understanding its mode of action, exploring its potential as a lead compound for drug development, and investigating its ecological role in various biological systems. [, , ] []: https://www.semanticscholar.org/paper/c3d7a5eddb3a6bdf43ced074a220ec7a82aa2f03 []: https://www.semanticscholar.org/paper/c01881cee0f6e63fa823ee1a8fa65ee6e26f8a96 []: https://www.semanticscholar.org/paper/d2ad1d0d987e9cb2f27dd80eb7aacbf44d9a1dc0
Q11: What are the challenges in developing Cyclo(Pro-Leu) into a therapeutic agent?
A11: Challenges include optimizing its potency and selectivity, improving its bioavailability and pharmacokinetic properties, and assessing its potential toxicity and safety profile.
Q12: What are the future directions for Cyclo(Pro-Leu) research?
A12: Future research directions include investigating its structure-activity relationships, developing more efficient production methods, and conducting preclinical and clinical trials to evaluate its therapeutic potential.
Q13: What are the potential benefits of using Cyclo(Pro-Leu) as an antimicrobial agent?
A15: Cyclo(Pro-Leu)'s potential as an antimicrobial agent lies in its ability to disrupt bacterial communication systems (quorum sensing), offering a novel approach to combat antibiotic resistance. By targeting this communication pathway, Cyclo(Pro-Leu) could potentially inhibit bacterial virulence without directly killing them, potentially reducing the development of resistance. [] []: https://www.semanticscholar.org/paper/c01881cee0f6e63fa823ee1a8fa65ee6e26f8a96
Q14: Has Cyclo(Pro-Leu) been studied for its potential impact on human health?
A16: While research on Cyclo(Pro-Leu)'s direct impact on human health is limited, its presence in fermented foods suggests it is likely safe for consumption in low quantities. Further research is necessary to understand its potential benefits and risks to human health fully. [] []: https://www.semanticscholar.org/paper/5816b16c1fdc80a7e37a052eddfe2baf0c0c4341
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


